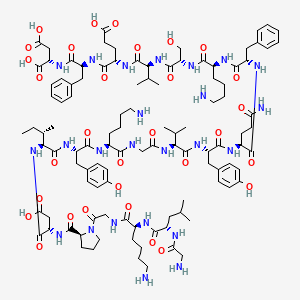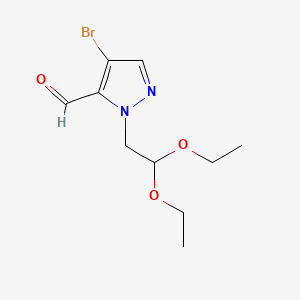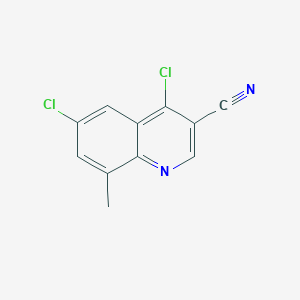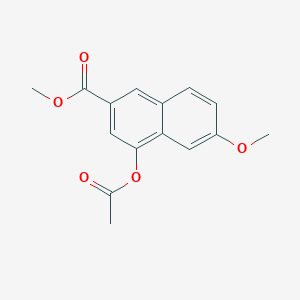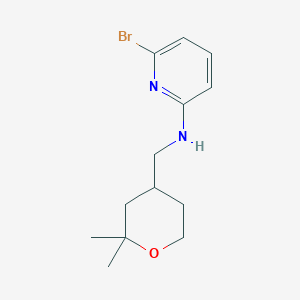
5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid: is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5th position and a 6-methylpyridin-3-ylamino group at the 6th position of the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through substitution and coupling reactions .
Biology: In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-Methylpyridin-3-ylamino derivatives: These compounds share a similar structure but lack the chlorine atom at the 5th position.
Nicotinic acid derivatives: These compounds have variations in the substituents attached to the nicotinic acid core.
Uniqueness: The presence of both the chlorine atom and the 6-methylpyridin-3-ylamino group in 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C12H10ClN3O2 |
|---|---|
Poids moléculaire |
263.68 g/mol |
Nom IUPAC |
5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-2-3-9(6-14-7)16-11-10(13)4-8(5-15-11)12(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Clé InChI |
LCMYQPPAPXJQGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
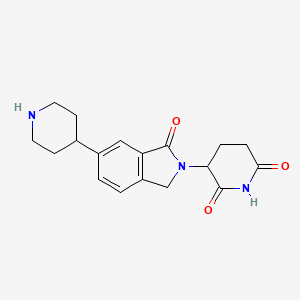
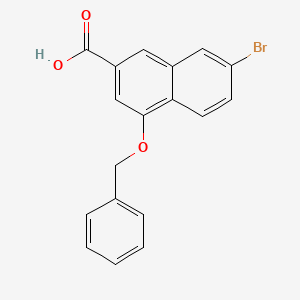
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
